1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

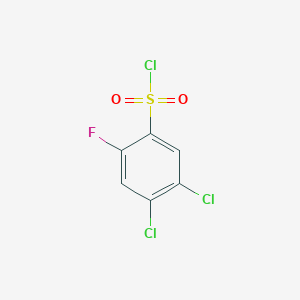

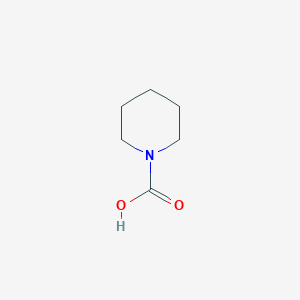

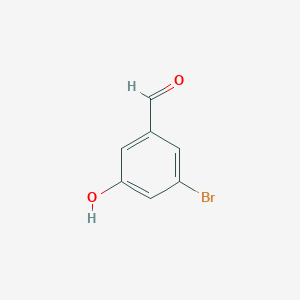

The compound is a complex organic molecule that includes structures such as 1,4-bis(ethenyl)benzene and 4-ethenylphenyl . These structures suggest that the compound might be a type of polymer or a precursor to a polymer, given the presence of ethenyl (vinyl) groups which are common in polymer chemistry .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For instance, the synthesis of benzene derivatives often involves reactions such as acylation and bromination .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and ethenyl groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and could involve a variety of mechanisms, depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of aromatic rings and ethenyl groups could influence properties such as its polarity, solubility, and reactivity .Scientific Research Applications

Ion Exchange Resin

“DOWEX® 1X2” is a type of ion exchange resin . Ion exchange resins are widely used in different separation, purification, and decontamination processes. The most common examples are water softening and water purification .

Water Treatment

In the field of water treatment, “DOWEX® 1X2” can be used to remove harmful ions and pollutants. This can result in critical improvements in reliability, productivity, quality, efficiency, and safety .

Industrial Applications

“DOWEX® 1X2” has a wide range of industrial applications. It can be used in various industries and markets to meet their water-treatment and separation needs .

Solid Phase Extraction

“DOWEX® 1X2” is used as an absorbent in solid phase extraction . Solid phase extraction is a separation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.

Anion-Exchange Chromatography

“DOWEX® 1X2” is used in anion-exchange chromatography for separation . Anion-exchange chromatography is a process that separates substances based on their charges using an ion-exchange resin that contains bound positively charged groups.

Fine Chemical Processing

“DOWEX® 1X2” also finds application in fine chemical processing . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

Mechanism of Action

Target of Action

DOWEX® 1X2, also known as 1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride or MFCD00132715, is primarily targeted towards ions in a solution . It is an ion exchange resin, which means it is capable of exchanging certain ions within the resin with ions in a solution that is passed through it .

Mode of Action

The mode of action of DOWEX® 1X2 involves the reversible interchange of ions between the resin (a solid) and a liquid, in which there is no permanent change in the structure of the solid . For example, in water softening, the resin in the sodium ion form can exchange for calcium, thus removing calcium from hard water and replacing it with an equivalent quantity of sodium .

Biochemical Pathways

As an ion exchange resin, DOWEX® 1X2 doesn’t directly interact with biochemical pathways. Instead, it acts on the ionic composition of solutions, which can indirectly influence biochemical processes. For instance, by softening water (removing calcium and magnesium ions), it can prevent the formation of scale in pipes and boilers, which could otherwise interfere with the efficiency of industrial processes .

Pharmacokinetics

The water retention capacity of DOWEX® 1X2 is between 65 to 75% (Cl form) . The particle size is tightly regulated, with less than 5% being less than 100 µm .

Result of Action

The primary result of DOWEX® 1X2’s action is the alteration of the ionic composition of the solution that has been passed through it . This can result in softened water, or in other applications, the separation of specific ions for industrial, scientific, or medical purposes .

Action Environment

The efficacy and stability of DOWEX® 1X2 can be influenced by various environmental factors. For instance, the ion exchange capacity can be affected by the pH of the solution, the temperature, and the concentration of ions . Furthermore, DOWEX® 1X2 resins are durable, pH tolerant, and have a strong, insoluble structure, making them resistant to oxidation, reduction, mechanical wear, and breakage .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,4-bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMUEOYPPPODD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)

![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)